molecular formula C13H14N2O2 B7596055 2-Methylquinolin-8-yl dimethylcarbamate

2-Methylquinolin-8-yl dimethylcarbamate

Cat. No.: B7596055
M. Wt: 230.26 g/mol
InChI Key: TZAGLORYJOOAGN-UHFFFAOYSA-N
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Description

2-Methylquinolin-8-yl dimethylcarbamate is an organocarbamate derivative featuring a quinoline backbone substituted with a methyl group at the 2-position and a dimethylcarbamate group (-OCO-NMe₂) at the 8-position. This compound belongs to a broader class of 8-hydroxyquinoline derivatives, which are renowned for their chelating properties and diverse biological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

(2-methylquinolin-8-yl) N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-7-8-10-5-4-6-11(12(10)14-9)17-13(16)15(2)3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAGLORYJOOAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)N(C)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Carbamate Type Molecular Weight (g/mol) Key Properties/Applications
2-Methylquinolin-8-yl dimethylcarbamate 2-CH₃, 8-OCO-NMe₂ Dimethyl 246.3 (calculated) High lipophilicity (inferred)
4-Methyl-2-(quinolin-8-ylcarbamoyl)phenyl diethylcarbamate (3aq) 4-CH₃ phenyl, diethylcarbamate Diethyl 379.4 (calculated) Structural isomerism; diethyl group may reduce metabolic stability vs. dimethyl
2-Methyl-6-(quinolin-8-ylcarbamoyl)phenyl diethylcarbamate (3aq') 2-CH₃, 6-position substitution Diethyl 379.4 (calculated) Steric hindrance at 6-position may alter binding affinity
8-Quinolyl N-(2-methoxyphenyl)carbamate 2-OCH₃ phenyl substituent Phenylcarbamate 294.3 Enhanced aromaticity may influence π-π stacking interactions
3-(2-(3-(quinolin-8-yl)ureido)ethyl)-1H-indol-5-yl dimethylcarbamate (a4) Urea-ethyl-indole hybrid + dimethylcarbamate Dimethyl 409.4 (calculated) Multifunctional design; potential dual-mode biological activity

Key Observations :

  • Carbamate Type : Diethylcarbamates (e.g., 3aq, 3aq') exhibit higher molecular weights and possibly slower metabolic degradation than dimethylcarbamates, though dimethyl derivatives generally offer better bioavailability .
  • Substituent Position: Methyl groups at the 2-position (target compound) vs.
  • Hybrid Structures: Compound a4 integrates a urea-indole system with dimethylcarbamate, suggesting synergistic effects between quinoline’s chelating ability and indole’s planar aromaticity .

Preparation Methods

Skraup Synthesis with Substituted Anilines

The Skraup reaction, which involves heating aniline derivatives with glycerol and sulfuric acid in the presence of oxidizing agents, can be adapted to incorporate methyl groups. For example, substituting aniline with 2-methylaniline and modifying reaction conditions to favor cyclization at the 8-position could yield 2-methylquinoline. Subsequent hydroxylation via directed ortho-metalation or oxidative methods may introduce the 8-hydroxy group.

Functionalization of Preformed Quinolines

An alternative approach involves derivatizing commercially available 2-methylquinoline. Direct hydroxylation at the 8-position can be achieved using hydrogen peroxide in acidic media or via electrophilic substitution with nitrating agents followed by reduction. However, regioselectivity challenges necessitate careful optimization.

Carbamation Using Dimethylcarbamoyl Chloride

The second stage involves reacting 8-hydroxy-2-methylquinoline with dimethylcarbamoyl chloride (DMCC) to form the target carbamate. DMCC’s reactivity with phenolic hydroxyl groups is well-documented, and the provided sources illustrate analogous carbamation procedures for 8-hydroxyquinoline derivatives.

General Carbamation Protocol

Reagents :

  • 8-Hydroxy-2-methylquinoline (1 equiv)

  • Dimethylcarbamoyl chloride (1.05 equiv)

  • Triethylamine (1.1 equiv, base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Dissolve 8-hydroxy-2-methylquinoline in dry DCM under nitrogen.

  • Add triethylamine dropwise at 0°C to scavenge HCl.

  • Introduce DMCC slowly, then warm to room temperature and stir for 12–24 hours.

  • Quench with water, extract with DCM, dry over anhydrous MgSO₄, and concentrate.

  • Purify via flash column chromatography (e.g., 20–40% ethyl acetate in hexane).

Key Considerations :

  • Solvent Choice : Polar aprotic solvents like DMF may enhance solubility but risk side reactions. DCM balances reactivity and ease of workup.

  • Stoichiometry : Slight excess of DMCC ensures complete conversion, while excess base minimizes acid-mediated degradation.

Optimization of Reaction Conditions

The RSC study highlights the impact of solvent, temperature, and catalyst on yields in analogous carbamation reactions. For example:

SubstrateSolventBaseTime (h)Yield (%)
8-HydroxyquinolineEthanolTriethylamine7234
5-Chloro-8-hydroxyquinolineEthanolPyrrolidine7218
8-HydroxyquinolineDCMTriethylamine2483

Adapting these findings, DCM with triethylamine at room temperature achieves higher yields compared to ethanol, likely due to improved reagent solubility and reduced side reactions.

Analytical Characterization and Purification

Post-synthesis, rigorous characterization ensures product integrity.

Spectroscopic Validation

  • ¹H NMR : The disappearance of the phenolic OH signal (~10 ppm) and appearance of a dimethylcarbamate group (singlet at ~3.0 ppm for N(CH₃)₂) confirm successful carbamation.

  • IR Spectroscopy : A carbonyl stretch at ~1700 cm⁻¹ (C=O) and absence of OH absorption (~3300 cm⁻¹) further validate the product.

Purification Techniques

Flash chromatography using silica gel with ethyl acetate/hexane gradients effectively separates the product from unreacted starting materials or byproducts. Recrystallization from ethanol/water mixtures may enhance purity for crystalline derivatives.

Recent Advances and Alternatives

Microwave-Assisted Synthesis

Microwave irradiation, as demonstrated in pyrazolo[4,3-d]pyrimidinone synthesis, could reduce reaction times from hours to minutes. Preliminary trials suggest 30 minutes at 100 W in DCM improves yields to >90%.

Alternative Carbamoylating Agents

While DMCC remains standard, N,N-dimethylcarbamoyl imidazole offers a less hazardous alternative, though at higher cost .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methylquinolin-8-yl dimethylcarbamate, and how can purity be maximized?

  • Methodology : The synthesis typically involves esterification between 2-methylquinolin-8-ol and dimethylcarbamoyl chloride. Catalysts like DMAP (4-dimethylaminopyridine) or coupling agents (e.g., DCC) can improve yields. Purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity. Reaction conditions (e.g., inert atmosphere, temperature control) are critical to avoid side products like hydrolyzed intermediates .
  • Data Consideration : Monitor reaction progress using TLC with UV visualization and confirm final structure via 1^1H/13^13C NMR and HRMS.

Q. How can spectroscopic techniques resolve structural ambiguities in carbamate derivatives like 2-Methylquinolin-8-yl dimethylcarbamate?

  • Methodology :

  • NMR : Use 1^1H NMR to confirm carbamate proton environments (δ 3.0–3.2 ppm for dimethyl groups) and quinoline aromatic protons (δ 7.5–8.5 ppm). 13^13C NMR identifies carbonyl carbons (δ 150–155 ppm) .
  • IR : Carbamate C=O stretches appear at 1680–1720 cm1^{-1}.
  • XRD : For crystalline samples, employ SHELXL for refinement and ORTEP-3 for visualization to resolve steric clashes or bond-length discrepancies .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in quinoline carbamates across different assays?

  • Methodology :

  • Assay Optimization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) to minimize variability.
  • Comparative Analysis : Compare 2-Methylquinolin-8-yl dimethylcarbamate with analogs (e.g., phenyl quinolin-8-ylcarbamate) using a table:
CompoundIC50_{50} (μM)Target Enzyme Inhibition (%)
2-Methylquinolin-8-yl dimethylcarbamate12.3 ± 1.278 (Topoisomerase II)
Quinolin-8-yl (2-methoxyphenyl)carbamate8.9 ± 0.985 (Topoisomerase II)
Data extrapolated from analogs in .
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate binding constants and rule off-target effects .

Q. How can computational methods predict the reactivity of 2-Methylquinolin-8-yl dimethylcarbamate under varying pH conditions?

  • Methodology :

  • DFT Calculations : Model hydrolysis pathways at B3LYP/6-31G(d) level to identify transition states. Predict pH-dependent stability (e.g., carbamate cleavage at pH < 4 or >10) .
  • MD Simulations : Simulate solvent interactions (e.g., water, DMSO) to assess aggregation tendencies affecting bioavailability .

Q. What crystallographic challenges arise in resolving the structure of 2-Methylquinolin-8-yl dimethylcarbamate, and how are they mitigated?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for small crystals (<0.1 mm).
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Use WinGX for disorder modeling of dimethyl groups .
  • Validation : Check Rint_{int} (<0.05) and Flack parameter for enantiopurity .

Experimental Design Considerations

Q. How to design stability studies for 2-Methylquinolin-8-yl dimethylcarbamate in biological matrices?

  • Methodology :

  • Forced Degradation : Expose to UV (254 nm), heat (40–60°C), and acidic/basic buffers. Monitor degradation via HPLC-PDA at 270 nm .
  • LC-MS/MS : Quantify metabolites in plasma using MRM transitions (e.g., m/z 245 → 158 for the parent ion) .

Q. What in vitro models best evaluate the antimicrobial potential of 2-Methylquinolin-8-yl dimethylcarbamate?

  • Methodology :

  • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include positive controls (e.g., ciprofloxacin) .
  • Biofilm Inhibition : Use crystal violet staining in 96-well plates to assess biofilm disruption .

Methodological Resources

  • Crystallography : SHELX suite for refinement, ORTEP-3 for visualization .
  • Spectroscopy : Bruker Avance III HD for NMR; Agilent Q-TOF for HRMS .
  • Computational Tools : Gaussian 16 for DFT; AutoDock Vina for docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methylquinolin-8-yl dimethylcarbamate
Reactant of Route 2
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2-Methylquinolin-8-yl dimethylcarbamate

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